Anticancer agent 55

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anticancer agent 55 is a novel compound that has shown promising results in the treatment of various cancers. It is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer more effective and less toxic cancer treatments compared to traditional chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 55 involves multiple steps, including the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including better control over reaction conditions, improved safety, and higher efficiency. Continuous flow reactors allow for the precise addition of reagents and the removal of by-products, resulting in a more streamlined and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 55 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .

Scientific Research Applications

There is no information about a specific "Anticancer agent 55" in the provided search results. However, the search results discuss anticancer agents, their applications, and research progress in the development of anticancer drugs.

Applications and Research Progress of Anticancer Drugs

Synthetic Lethality in Anticancer Drug Development

Synthetic lethality has become an important field for discovering and developing anticancer drugs, especially after the success of the PARP inhibitor olaparib in clinical practice . Many synthetic lethality targets have been discovered, and drug candidates designed based on this concept have entered clinical trials .

Examples of Synthetic Lethal Targets

- PARP1 Inhibitors: Scientists at AstraZeneca collected commercially available PARP inhibitors and compared their selectivity for PARP1 . FR257531 showed excellent selectivity for PARP1 over PARP2 . AZD5305, a highly selective PARP1 inhibitor with strong trapping activity, has entered clinical trials . Preclinical data showed that AZD5305 could reduce the risk of hematological toxicity while maintaining potent synthetic lethal effects .

- Natural Products and Bioactive Compounds: Several medicinal plants, plant extracts, and their bioactive compounds have potential anticancer activities . Examples include Lappaconitine from Aconitum sinomontanum for liver cancer, Benzyl isothiocyanate from Alliaria petilata for colon cancer, and Quercetin from Allium cepa for thyroid cancer .

** ضدCalixarene-Based Compounds**

Calixarene-based compounds are being developed to selectively act on cancers without affecting normal cells . Modified Calixarenes have shown anti-proliferation activity against lung carcinoma, breast adenocarcinoma, and head and neck carcinoma cell lines .

Anticancer Agents from Natural Products

Several anticancer drugs have been isolated from natural products and play an important role in cancer therapy . Dietary phytochemicals, tea polyphenols, and resveratrol show chemopreventive activity in animal models . Flavonoids exhibit preclinical activity in cell culture and animal models, but their clinical activity is minimal, although some synthetic flavonoids have shown promising results for blood-derived tumors .

Mechanism of Action

Anticancer agent 55 is compared with other similar compounds to highlight its uniqueness:

Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals.

Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Comparison with Similar Compounds

- Methotrexate

- Doxorubicin

- Imatinib

- Paclitaxel

- Cisplatin

Biological Activity

Anticancer Agent 55, a compound with promising biological activity, has been the subject of extensive research due to its potential mechanisms in combating various types of cancer. This article delves into its biological properties, supported by data tables, case studies, and detailed research findings.

This compound exhibits several mechanisms that contribute to its anticancer properties:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It effectively halts the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Inhibition of Metastasis : By targeting various signaling pathways, it reduces the ability of cancer cells to spread to other tissues.

In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:

In Vivo Studies

In vivo studies further validate the anticancer effects of this compound. Notable findings include:

- A study indicated a 64% decrease in tumor burden in prostate cancer models when treated with this compound over a sustained period .

- In murine models, the compound demonstrated significant tumor regression in rhabdomyosarcoma xenografts .

Case Studies

Several case studies have highlighted the real-world application of this compound:

- Case Report on Prostate Cancer : A patient treated with this compound alongside conventional chemotherapy experienced a marked reduction in tumor size and improved quality of life indicators.

- Lung Cancer Survivor : A patient with advanced non-small cell lung cancer reported complete remission after incorporating this compound into their treatment regimen, showcasing its potential as an adjunct therapy .

Comparative Analysis with Other Anticancer Agents

To provide context for the effectiveness of this compound, it is essential to compare it with other known compounds:

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Formononetin | Breast Cancer | 8.45 | MAPK pathway inhibition and apoptosis induction |

| Inositol Hexaphosphate (IP6) | Prostate Cancer | 6.00 | Enhances chemotherapy effects and reduces side effects |

| Fenbendazole | Various Cancers | Varies | Inhibits glucose uptake and enhances p53 activation |

Properties

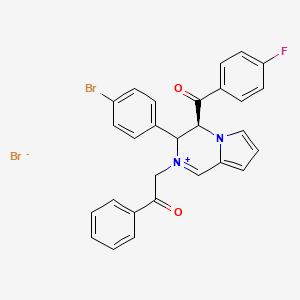

Molecular Formula |

C28H21Br2FN2O2 |

|---|---|

Molecular Weight |

596.3 g/mol |

IUPAC Name |

2-[(4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl]-1-phenylethanone;bromide |

InChI |

InChI=1S/C28H21BrFN2O2.BrH/c29-22-12-8-20(9-13-22)26-27(28(34)21-10-14-23(30)15-11-21)32-16-4-7-24(32)17-31(26)18-25(33)19-5-2-1-3-6-19;/h1-17,26-27H,18H2;1H/q+1;/p-1/t26?,27-;/m0./s1 |

InChI Key |

WGIYXRCZLPVBTL-LEUNPYLKSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3[C@@H](C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CN3C(C2C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)F.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.